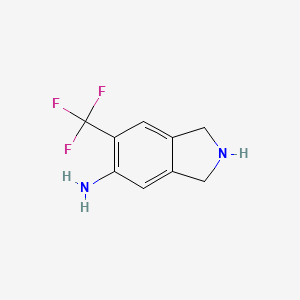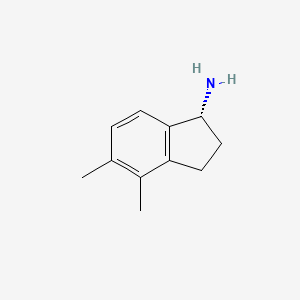![molecular formula C8H7F3N2 B12963866 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of a trifluoromethyl group and a pyridine ring in its structure imparts distinct physicochemical characteristics, making it valuable in the development of pharmaceuticals, agrochemicals, and other functional materials .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the selective trifluoromethylation of pyridines using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often employs vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride. This method allows for the efficient production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which can be further processed to obtain 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine .
化学反应分析
Types of Reactions
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce partially or fully reduced derivatives of the compound .
科学研究应用
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of agrochemicals and other functional materials.
作用机制
The mechanism of action of 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property, combined with the pyridine ring’s ability to form hydrogen bonds and π-π interactions, enables the compound to bind to various enzymes and receptors, modulating their activity .
相似化合物的比较
Similar Compounds
- 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine
- 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Uniqueness
Compared to similar compounds, 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine stands out due to its unique combination of the trifluoromethyl group and the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it particularly valuable in the development of pharmaceuticals and agrochemicals .
属性
分子式 |
C8H7F3N2 |
|---|---|
分子量 |
188.15 g/mol |
IUPAC 名称 |
5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-2,12H,3-4H2 |
InChI 键 |
LMLHJOUWPPXJNY-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1N=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


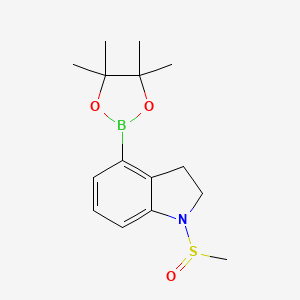
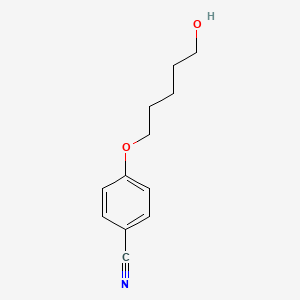
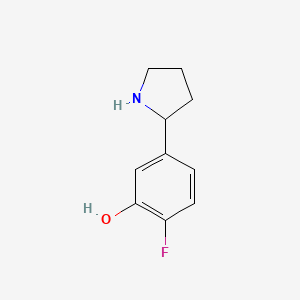
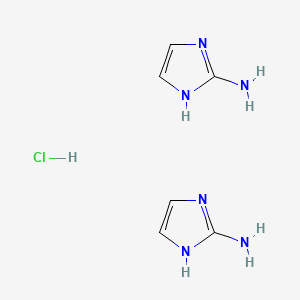
![3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12963810.png)
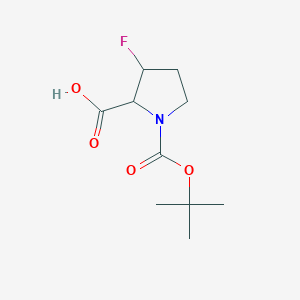
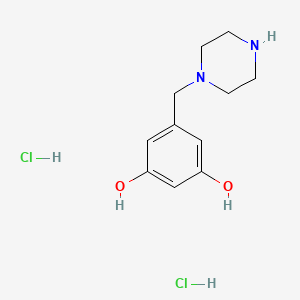

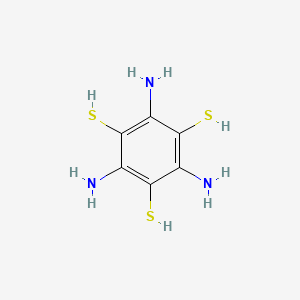
![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)
